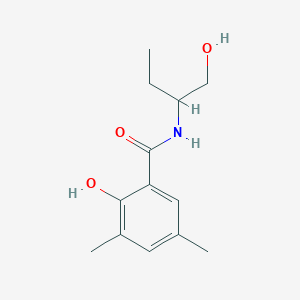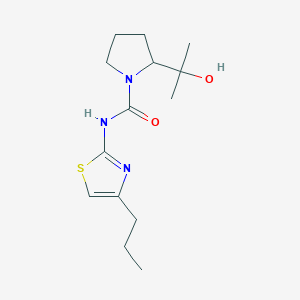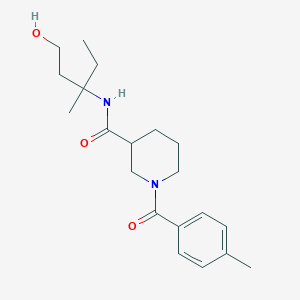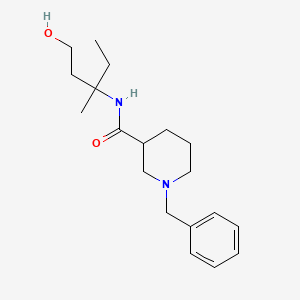
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide, also known as HMBD-002, is a novel compound that has been synthesized and extensively studied in recent years. This compound belongs to the class of carboxamide derivatives and has shown promising results in various scientific research applications.
科学研究应用
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo studies. N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cellular proliferation. N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has also been shown to modulate the immune system and enhance the activity of natural killer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide has been shown to have antioxidant properties and protect against oxidative stress.
实验室实验的优点和局限性
One of the advantages of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is its high purity and yield, which makes it suitable for various lab experiments. However, one of the limitations of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are many potential future directions for the study of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide. One potential direction is the development of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide in humans. Additionally, the development of new derivatives of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide with improved solubility and bioavailability could also be a potential future direction.
合成方法
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide involves a multi-step process that includes the reaction of 4-hydroxy-2-methylbutan-2-yl acetate with 4,5-dimethylthiophene-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions. The synthesis method has been optimized to yield a high purity and yield of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide.
属性
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9-7-11(18-10(9)2)12(16)14-13(3,5-6-15)8-17-4/h7,15H,5-6,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIGISURFQMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)(CCO)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)


![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)